molecular formula C20H23N2O4P B11385267 Dimethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11385267
M. Wt: 386.4 g/mol
InChI Key: QNJDRHFWRBPDRQ-UHFFFAOYSA-N
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Description

Dimethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with the following molecular formula:

C20H23N2O4P\text{C}_{20}\text{H}_{23}\text{N}_2\text{O}_4\text{P}C20​H23​N2​O4​P

. It has an average mass of 386.381 Da and a monoisotopic mass of 386.139557 Da . This compound contains an oxazole ring, a benzyl group, and a phosphonate moiety.

Preparation Methods

Synthetic Routes:

The synthesis of Dimethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate involves several steps. One common synthetic route includes the condensation of an appropriate benzylamine with ethyl 2-chloro-2-oxoacetate, followed by cyclization to form the oxazole ring.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale. Optimization of reaction conditions, purification, and yield are critical for industrial processes.

Chemical Reactions Analysis

Dimethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate can undergo various reactions:

    Substitution Reactions: The benzyl group is susceptible to nucleophilic substitution reactions. For example, it can react with halogens or other nucleophiles.

    Oxidation/Reduction Reactions: The oxazole ring may participate in redox processes.

    Phosphonate Reactions: The phosphonate group can undergo hydrolysis, esterification, or other transformations.

Common reagents include halogens (e.g., chlorine, bromine), strong bases (e.g., sodium hydroxide), and phosphorus-containing compounds.

Scientific Research Applications

Dimethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Its phosphonate group makes it useful for surface modification or as a ligand in coordination chemistry.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific biological targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

Dimethyl {2-benzyl-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate stands out due to its oxazole-phosphonate combination. Similar compounds include other phosphonates, oxazoles, and benzyl-substituted molecules.

Properties

Molecular Formula

C20H23N2O4P

Molecular Weight

386.4 g/mol

IUPAC Name

2-benzyl-4-dimethoxyphosphoryl-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H23N2O4P/c1-24-27(23,25-2)20-19(21-14-13-16-9-5-3-6-10-16)26-18(22-20)15-17-11-7-4-8-12-17/h3-12,21H,13-15H2,1-2H3

InChI Key

QNJDRHFWRBPDRQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCCC3=CC=CC=C3)OC

Origin of Product

United States

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